Lipophilicity Advantage vs. Fluoro and Dimethyl Analogues
The target compound exhibits a computed XLogP3 of 3.5, which is higher than the 3-fluoro-5-methyl analog (2.9), the 3,5-dimethyl analog (3.2), and marginally higher than the 3-chloro-only analog (3.4) [1][2][3][4]. Experimentally determined LogP from supplier data corroborates this value at 3.54 . This ~0.3–0.6 log unit increase relative to the dimethyl and fluoro analogs corresponds to approximately a 2- to 4-fold higher octanol-water partition coefficient, predicting superior membrane permeability for the chloro-methyl compound in passive diffusion scenarios.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (PubChem); Experimental LogP = 3.54 |
| Comparator Or Baseline | 3-Fluoro-5-methylbenzyl bromide: XLogP3 = 2.9; 3,5-Dimethylbenzyl bromide: XLogP3 = 3.2; 3-Chlorobenzyl bromide: XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. 3-F analog; +0.3 vs. 3,5-diMe analog; +0.1 vs. 3-Cl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem); experimental LogP from supplier SDS databases |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, which is critical when the benzyl fragment is incorporated into drug-like molecules targeting intracellular or CNS enzymes such as BACE-1.
- [1] PubChem CID 12375549: 1-(Bromomethyl)-3-chloro-5-methylbenzene. XLogP3 = 3.5. https://pubchem.ncbi.nlm.nih.gov/compound/12375549 View Source
- [2] PubChem CID 2778451: 3-Fluoro-5-methylbenzyl bromide. XLogP3-AA = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/2778451 View Source
- [3] PubChem CID 141334: 3,5-Dimethylbenzyl bromide. XLogP3-AA = 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/141334 View Source
- [4] PubChem CID 69838: 1-(Bromomethyl)-3-chlorobenzene. XLogP3 = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/69838 View Source
